![molecular formula C14H11BrN2S2 B2815664 N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-73-6](/img/structure/B2815664.png)
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
“N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, a benzene ring fused with a thiazole ring . The molecule also contains a bromophenyl group (a phenyl ring with a bromine atom attached), a methylthio group (a sulfur atom bonded to a methyl group), and an amine group (a nitrogen atom bonded to hydrogen atoms or alkyl groups).
Molecular Structure Analysis
The benzothiazole core of the molecule is planar due to the conjugated pi system of the fused benzene and thiazole rings. The bromophenyl, methylthio, and amine groups are likely to project out from this plane .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can act as nucleophiles in reactions . The bromine atom on the bromophenyl group is likely to be quite reactive and could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly more reactive. The amine group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Scientific Research Applications
- Applications :
- Thiazole Derivatives : Researchers have used this compound as a precursor in metal-free intermolecular [3 + 2] annulation reactions to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones. These derivatives have potential applications in drug discovery and materials science .
- Quorum Sensing Inhibitors : The compound has been tested for its ability to inhibit quorum sensing signals in bacteria. Quorum sensing plays a crucial role in bacterial communication and virulence. By disrupting this process, it may be possible to develop novel antibacterial agents .
- Applications :
- Organic Electroluminescence Devices : Researchers have explored its use in organic light-emitting materials. Its incorporation into organic electroluminescent devices could enhance their performance and efficiency .
- Applications :
- Sulfur Source : N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can serve as a convenient sulfur source in various synthetic reactions, including thiolation reactions. These reactions are valuable for creating new materials and catalysts .
Organic Synthesis and Medicinal Chemistry
Materials Science and Optoelectronics
Environmental Chemistry and Catalysis
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Safety and Hazards
Future Directions
Benzothiazoles are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications, particularly in medicinal chemistry . Future research could explore the biological activity of this specific compound and potentially develop it into a therapeutic agent.
properties
IUPAC Name |
N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJIQSJZASGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine |
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